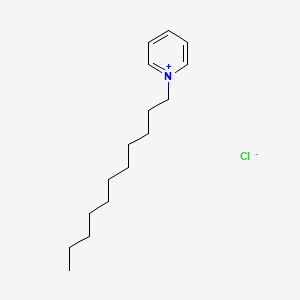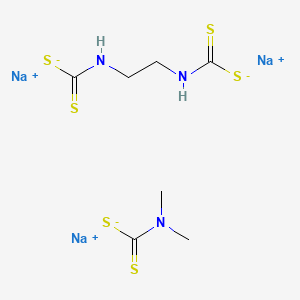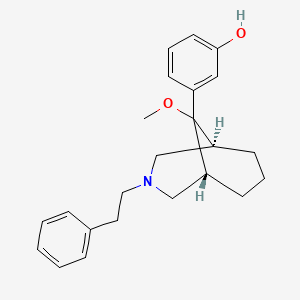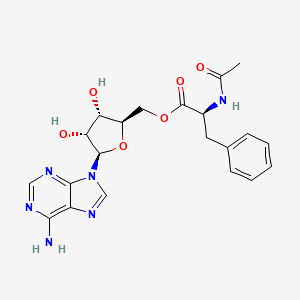![molecular formula C15H20O10 B1227628 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid CAS No. 52002-41-2](/img/structure/B1227628.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxane ring structure. One common method involves the protection of hydroxyl groups followed by selective deprotection and functionalization. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions.
Formation of the Oxane Ring: Cyclization reactions, often using acid or base catalysis.
Introduction of the Hydroxyphenyl Group: This step involves etherification reactions, where the hydroxyphenyl group is introduced using reagents like phenol derivatives and appropriate catalysts.
Final Deprotection and Purification: Removing protecting groups under mild conditions and purifying the final product using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous reactors to improve reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, enhancing selectivity and reducing the need for harsh chemicals.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s hydroxyl and carboxylic acid groups enable it to interact with various biomolecules. It can be used in the study of enzyme mechanisms, as a substrate or inhibitor, and in the development of biochemical assays.
Medicine
Medically, the compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for designing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound can be used in the production of polymers, coatings, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid: Similar structure but lacks the hydroxyphenyl group.
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-ethoxyoxane-2-carboxylic acid: Similar structure with an ethoxy group instead of the hydroxyphenyl group.
Uniqueness
The presence of the hydroxyphenyl group in (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid provides unique reactivity and interaction potential compared to its analogs. This structural feature enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it more versatile in various applications.
This compound in scientific research and industrial applications
Propiedades
Número CAS |
52002-41-2 |
|---|---|
Fórmula molecular |
C15H20O10 |
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O10/c1-23-9-4-6(2-3-7(9)16)8(17)5-24-15-12(20)10(18)11(19)13(25-15)14(21)22/h2-4,8,10-13,15-20H,5H2,1H3,(H,21,22)/t8?,10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
JSGYXENDBAJOJI-AEIUROHVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Sinónimos |
3-methoxy-4-hydroxyphenylglycol glucuronide MHPG glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine](/img/structure/B1227568.png)
